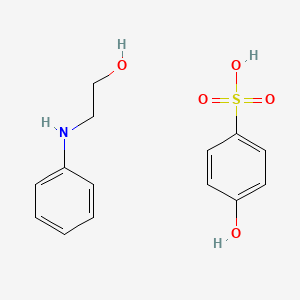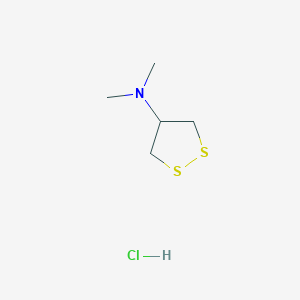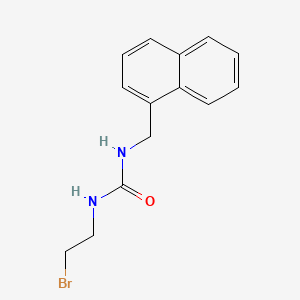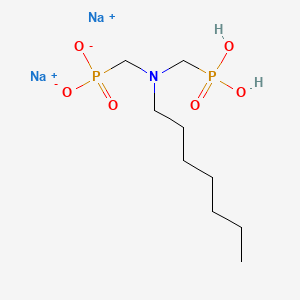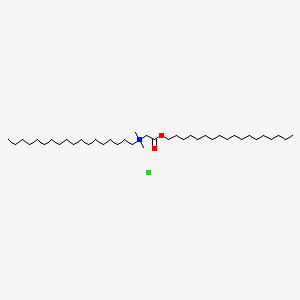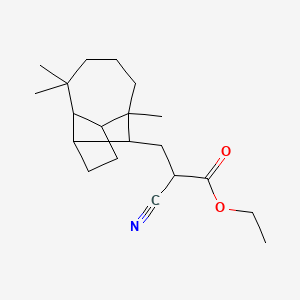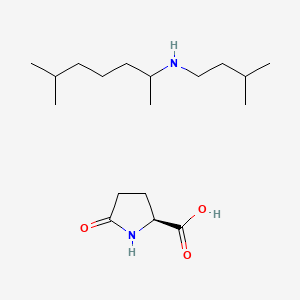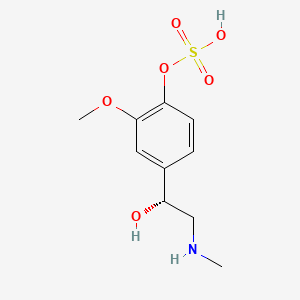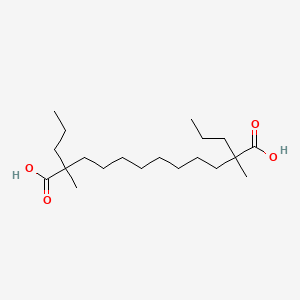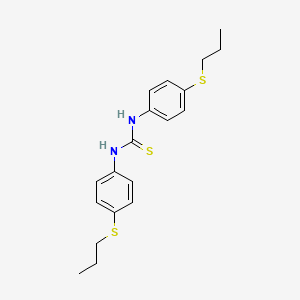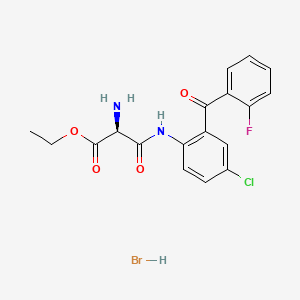
Ethyl 3-((4-chloro-2-(2-fluorobenzoyl)phenyl)amino)-3-oxo-alaninate monohydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-((4-chloro-2-(2-fluorobenzoyl)phenyl)amino)-3-oxo-alaninate monohydrobromide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a fluorobenzoyl group, a chloro-substituted phenyl ring, and an alaninate moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-((4-chloro-2-(2-fluorobenzoyl)phenyl)amino)-3-oxo-alaninate monohydrobromide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-chloro-2-(2-fluorobenzoyl)aniline with ethyl oxalyl chloride under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid generated during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
Ethyl 3-((4-chloro-2-(2-fluorobenzoyl)phenyl)amino)-3-oxo-alaninate monohydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Halogen substitution reactions can occur, particularly involving the chloro and fluoro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium iodide (NaI) in acetone.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines.
科学的研究の応用
Ethyl 3-((4-chloro-2-(2-fluorobenzoyl)phenyl)amino)-3-oxo-alaninate monohydrobromide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of Ethyl 3-((4-chloro-2-(2-fluorobenzoyl)phenyl)amino)-3-oxo-alaninate monohydrobromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- Ethyl 3-oxo-3-(4-chlorophenyl)propanoate
- Ethyl 3-oxo-3-(2-fluorophenyl)propanoate
- Ethyl 3-oxo-3-(4-chloro-2-fluorophenyl)propanoate
Uniqueness
Ethyl 3-((4-chloro-2-(2-fluorobenzoyl)phenyl)amino)-3-oxo-alaninate monohydrobromide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both chloro and fluoro substituents, along with the alaninate moiety, makes it a versatile compound for various applications.
特性
CAS番号 |
77822-80-1 |
|---|---|
分子式 |
C18H17BrClFN2O4 |
分子量 |
459.7 g/mol |
IUPAC名 |
ethyl (2S)-2-amino-3-[4-chloro-2-(2-fluorobenzoyl)anilino]-3-oxopropanoate;hydrobromide |
InChI |
InChI=1S/C18H16ClFN2O4.BrH/c1-2-26-18(25)15(21)17(24)22-14-8-7-10(19)9-12(14)16(23)11-5-3-4-6-13(11)20;/h3-9,15H,2,21H2,1H3,(H,22,24);1H/t15-;/m0./s1 |
InChIキー |
RCYVAMQWTAQUAZ-RSAXXLAASA-N |
異性体SMILES |
CCOC(=O)[C@H](C(=O)NC1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2F)N.Br |
正規SMILES |
CCOC(=O)C(C(=O)NC1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2F)N.Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



